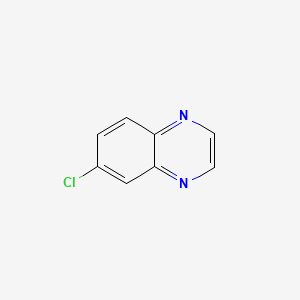

6-Chloroquinoxaline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17797. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOMNCITVCXDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202883 | |

| Record name | Quinoxaline, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-43-1 | |

| Record name | Quinoxaline, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloroquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5448-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloroquinoxaline: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoxaline is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its quinoxaline core, a fusion of benzene and pyrazine rings, is a prevalent motif in a wide array of biologically active molecules. The presence of a chlorine atom at the 6-position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives with potential applications in drug discovery and functional materials development. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, complete with experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 61-65 °C. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂ | |

| Molecular Weight | 164.59 g/mol | |

| CAS Number | 5448-43-1 | |

| Appearance | Powder | |

| Melting Point | 61-65 °C | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in chloroform and methanol. |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons. The protons on the pyrazine ring typically appear at lower field due to the electron-withdrawing effect of the nitrogen atoms. The protons on the chlorinated benzene ring will show a splitting pattern consistent with their substitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the pyrazine ring and the carbon atom attached to the chlorine will have distinct chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Cl bond.

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom. Fragmentation patterns can provide further structural information.

Synthesis of the Quinoxaline Core

The quinoxaline scaffold is most commonly synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, 4-chloro-1,2-phenylenediamine would be the appropriate starting material, reacting with glyoxal.

Experimental Protocol: General Synthesis of Quinoxalines

A general procedure for the synthesis of quinoxaline derivatives involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, often with acid or base catalysis.[1]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired quinoxaline derivative.

Chemical Reactivity

The chlorine atom at the 6-position of the quinoxaline ring is a key site for functionalization. This section details the primary reactions that this compound can undergo, providing a gateway to a vast array of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution at the chloro-substituted position. This reaction is a powerful tool for introducing a variety of functional groups.

This protocol describes a general procedure for the reaction of a chloroquinoxaline with an amine.

-

Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the this compound (1 equivalent), the amine (1.1-1.5 equivalents), and a base such as potassium carbonate or triethylamine (2-3 equivalents) in a polar aprotic solvent like DMF or DMSO.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 150 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration, or the aqueous layer can be extracted with an organic solvent like ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base.

-

Reaction Setup: To a flask, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, commonly a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling this compound with a primary or secondary amine using a palladium catalyst, a suitable ligand, and a base.[2]

References

An In-depth Technical Guide to 6-Chloroquinoxaline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinoxaline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrazine ring fused to a chlorobenzene ring, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and synthetic methodologies for this compound, aimed at supporting research and development in the pharmaceutical and chemical industries.

Molecular Structure and Formula

This compound is characterized by a bicyclic heteroaromatic system. The presence of the chlorine atom at the 6-position and the two nitrogen atoms in the pyrazine ring are key determinants of its chemical reactivity and biological interactions.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 5448-43-1 | [2] |

| Molecular Formula | C₈H₅ClN₂ | [1][2] |

| Molecular Weight | 164.59 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=CC=N2 | [1] |

| InChI Key | HOOMNCITVCXDTR-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Physical Form | Powder | [2] |

| Melting Point | 61-65 °C | [2] |

| Assay Purity | 97% | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound. Below are the key spectroscopic data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR | 8.86 (s, 1H), 8.83 (s, 1H), 8.12 (d, J=9.0 Hz, 1H), 7.99 (d, J=2.4 Hz, 1H), 7.76 (dd, J=9.0, 2.4 Hz, 1H) | [3] |

| ¹³C NMR | 147.2, 146.1, 144.5, 137.9, 132.3, 131.0, 130.3, 129.2 | [3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. A study on a derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, provides insight into the characteristic vibrational bands of the this compound core.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The exact mass of this compound is 164.014127 u.[5]

Synthesis of this compound

The synthesis of quinoxaline derivatives can be achieved through various methods. A common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route starts from 4-chloro-1,2-diaminobenzene.

Experimental Protocol: Synthesis of a this compound derivative

The following protocol is adapted from a method for the synthesis of 6-chloro-1H-quinoxalin-2-one, a related derivative, which illustrates the general principles of forming the quinoxaline ring system.[6]

Materials:

-

p-Chloroaniline

-

Chloroacetyl chloride

-

Reagents for nitration, reduction, cyclization, and oxidation.

Procedure:

-

Acylation and Nitration: The synthesis begins with the acylation of p-chloroaniline with chloroacetyl chloride, followed by a nitration step.

-

Reduction: The nitro group is then reduced to an amino group.

-

Cyclization and Oxidation: The resulting intermediate undergoes cyclization and oxidation to form the 6-chloro-1H-quinoxalin-2-one.

This multi-step synthesis highlights a common strategy for accessing functionalized quinoxaline cores.

Biological and Pharmaceutical Relevance

Quinoxaline and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities.[7][8] These include:

-

Antimicrobial Activity: Quinoxaline derivatives have shown efficacy against various bacterial and fungal strains.[9]

-

Antiviral Activity: Certain derivatives have been investigated for their potential as antiviral agents.[9]

-

Anticancer Activity: The quinoxaline scaffold is a component of several compounds with demonstrated anticancer properties, often acting as kinase inhibitors.[10][11]

The 1,4-dioxide derivatives of quinoxalines, including those of this compound, have garnered particular interest as potential chemotherapeutic agents, especially as bioreductive prodrugs for targeting hypoxic tumor cells.[12]

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its well-defined structure, coupled with a range of accessible synthetic routes, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. The comprehensive data presented in this guide are intended to facilitate further research and innovation in this promising area.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 6-クロロキノキサリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of 6-Chloroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Chloroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the five protons on the quinoxaline ring system. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.85 | d | 1.8 |

| H-3 | 8.80 | d | 1.8 |

| H-5 | 8.08 | d | 9.1 |

| H-7 | 7.95 | d | 2.4 |

| H-8 | 7.68 | dd | 9.1, 2.4 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for the eight carbon atoms of this compound are listed below.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 146.3 |

| C-3 | 145.2 |

| C-5 | 131.6 |

| C-6 | 132.5 |

| C-7 | 129.8 |

| C-8 | 130.5 |

| C-4a | 142.1 |

| C-8a | 141.8 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) corresponding to its monoisotopic mass. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion, with a significant M+2 peak approximately one-third the intensity of the M⁺ peak.[1]

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (C₈H₅³⁵ClN₂) |

| 166 | 32 | [M+2]⁺ (C₈H₅³⁷ClN₂) |

| 129 | 45 | [M-Cl]⁺ |

| 102 | 30 | [M-Cl-HCN]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are presented below, with wavenumbers given in reciprocal centimeters (cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3020 | Medium | Aromatic C-H stretch |

| 1610, 1580, 1480 | Medium-Strong | C=C and C=N stretching vibrations (aromatic ring) |

| 1150 | Strong | C-Cl stretch |

| 880, 830 | Strong | C-H out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired over a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry Protocol

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the solid this compound sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy Protocol

The IR spectrum of solid this compound is typically recorded using the KBr pellet technique. A few milligrams of the compound are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

6-Chloroquinoxaline: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 5448-43-1

This in-depth technical guide provides a comprehensive overview of 6-Chloroquinoxaline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physical and chemical properties, a plausible synthetic route with experimental protocols, and an exploration of its biological activities, including potential mechanisms of action.

Physicochemical Properties

This compound is a solid, typically found as a powder, with the following key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 5448-43-1 | |

| Molecular Formula | C₈H₅ClN₂ | |

| Molecular Weight | 164.59 g/mol | |

| Melting Point | 61-65 °C | |

| Physical Form | Powder | |

| Solubility | A related compound, 6-chloro-2-methoxyquinoxaline, is slightly soluble in chloroform and methanol.[1] | |

| Boiling Point | Data for the 6-chloro isomer is not readily available. The related 2-chloroquinoxaline has a boiling point of 100 °C at 1.4 mmHg. |

Synthesis of this compound

A common and effective method for synthesizing quinoxalines is through the condensation reaction of an o-phenylenediamine with an α-dicarbonyl compound. For the synthesis of this compound, a suitable starting material is 4-chloro-1,2-diaminobenzene, which is reacted with glyoxal.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is the acid-catalyzed cyclocondensation of 4-chloro-1,2-diaminobenzene with glyoxal.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established methodologies for quinoxaline synthesis.

Materials:

-

4-chloro-1,2-diaminobenzene

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-diaminobenzene in ethanol.

-

Addition of Reactants: To this solution, add a stoichiometric amount of glyoxal (40% aqueous solution) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Experimental workflow for this compound synthesis.

Biological Activity

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[2] These include antibacterial, antifungal, antiviral, and anticancer properties.[2][3]

Anticancer Activity

Several studies have highlighted the potential of quinoxaline derivatives as anticancer agents.[4] A study on a series of quinoxaline derivatives demonstrated that a 6-chloro-substituted analog exhibited significant cytotoxic activity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[5] The reported IC₅₀ values were 6.18 µM for HCT-116 and 5.11 µM for MCF-7, indicating potent anticancer effects.[5]

Antibacterial and Antiviral Activity

The quinoxaline scaffold is present in numerous compounds with demonstrated antibacterial and antiviral efficacy.[2][6] While specific data for this compound is limited, the general class of quinoxalines has shown activity against various bacterial and viral strains.[6][7]

Potential Signaling Pathway Involvement

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of structurally related compounds, such as chloroquine, it is plausible that it may interfere with key cellular signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the mTOR (mammalian target of rapamycin) signaling cascade, which is frequently dysregulated in cancer. Chloroquine has been shown to inhibit mTOR signaling, thereby enhancing the chemosensitivity of cancer cells.[8]

The following diagram illustrates a potential mechanism by which a quinoxaline derivative could exert its anticancer effects through the inhibition of the mTOR pathway.

Caption: Potential mechanism of action via mTOR pathway inhibition.

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The experimental protocols are generalized and may require optimization. The discussion on biological activity and signaling pathways is based on available scientific literature for quinoxaline derivatives and may not be fully representative of this compound itself. Further research is necessary to fully elucidate its properties and mechanisms of action.

References

- 1. Quinoxaline, 6-chloro-2-methoxy- CAS#: 104152-39-8 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chloroquine Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloroquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 6-chloroquinoxaline derivatives. Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a chlorine atom at the 6-position of the quinoxaline ring often plays a crucial role in modulating the biological activity of these compounds. This document details various synthetic methodologies, provides specific experimental protocols, summarizes key characterization data, and explores the mechanistic insights into their mode of action, particularly in the context of cancer cell signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main strategies: the direct condensation of 4-chloro-1,2-phenylenediamine with 1,2-dicarbonyl compounds and multi-step synthetic routes involving the construction of the quinoxaline ring from a substituted aniline precursor.

Condensation of 4-Chloro-1,2-phenylenediamine with 1,2-Dicarbonyl Compounds

The most classical and straightforward method for synthesizing 2,3-disubstituted-6-chloroquinoxalines is the condensation reaction between 4-chloro-1,2-phenylenediamine and a variety of 1,2-dicarbonyl compounds.[1] This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be performed with or without a catalyst.[1][2]

A general synthetic workflow for this condensation reaction is depicted below:

Multi-step Synthesis from p-Chloroaniline

An alternative approach involves a multi-step synthesis commencing from p-chloroaniline. This method allows for the regioselective synthesis of specific isomers, such as 6-chloro-1H-quinoxalin-2-one. The synthetic sequence typically involves protection of the amino group, nitration, reduction of the nitro group, and subsequent cyclization and oxidation.[3]

A representative synthetic pathway is illustrated below:

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. Below are representative protocols for the synthesis of 6-chloro-2,3-dimethylquinoxaline and 6-chloro-2,3-diphenylquinoxaline.

Synthesis of 6-Chloro-2,3-dimethylquinoxaline

Materials:

-

4-chloro-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in ethanol.

-

To the stirred solution, add 1.1 equivalents of diacetyl dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to induce precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 6-chloro-2,3-dimethylquinoxaline.[4]

Synthesis of 6-Chloro-2,3-diphenylquinoxaline

Materials:

-

4-chloro-1,2-phenylenediamine

-

Benzil

-

Methanol

-

Ammonium chloride (catalyst)

Procedure:

-

To a stirred solution of benzil (1 mmol) in 5 mL of methanol, add 4-chloro-1,2-phenylenediamine (1.2 mmol) and ammonium chloride (50 mol%).

-

Stir the mixture at room temperature for 1 hour.

-

Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into 20 mL of water.

-

Collect the precipitated solid by filtration and dry to afford 6-chloro-2,3-diphenylquinoxaline.[5]

Characterization of this compound Derivatives

The structural elucidation and confirmation of purity of synthesized this compound derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for selected this compound derivatives.

Table 1: ¹H and ¹³C NMR Spectral Data

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 6-Chloro-2,3-dimethylquinoxaline | CDCl₃ | 2.76 (s, 3H), 2.77 (s, 3H), 7.64 (dd, 1H), 7.93 (d, 1H), 8.00 (d, 1H) | 23.5, 23.6, 127.8, 130.0, 130.2, 134.8, 140.0, 141.8, 154.2, 154.9 | [5] |

| 6-Chloro-1H-quinoxalin-2-one | - | - | Spectra available in database | [6] |

| 1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | - | - | Spectra available in database | [7] |

Table 2: FT-IR and Mass Spectrometry Data

| Compound | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) | Reference |

| 6-Chloro-2,3-dimethylquinoxaline | - | 192 (M⁺, 70%), 151 (100%), 110 (60%), 75 (65%) | [5] |

| 1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | C-C bending (quinoxaline): 455.2, 696.6, 1594.5 | - | [3] |

| 6-Chloro-1H-quinoxalin-2-one | Spectra available in database | - | [6] |

Biological Activity and Signaling Pathways

Quinoxaline derivatives are recognized for their significant anticancer properties, which are often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[8] The 6-chloro substitution can enhance the potency and selectivity of these compounds.

Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway.[5][10] The inhibition of key kinases such as PI3K and mTOR by this compound derivatives can lead to the suppression of downstream signaling events, ultimately resulting in apoptosis and the inhibition of tumor growth.

Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in various cancers.[11] Certain quinoxaline derivatives have demonstrated the ability to interfere with this pathway, potentially by inhibiting key kinases such as MEK or ERK, leading to the suppression of cancer cell growth.[12]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound derivatives. The synthetic methodologies discussed, along with the specific experimental protocols, offer a practical resource for researchers in the field. The summarized spectroscopic data serves as a valuable reference for the characterization of these compounds. Furthermore, the exploration of their biological activities, particularly their role as inhibitors of key cancer-related signaling pathways, highlights their potential as promising scaffolds for the development of novel therapeutic agents. Further research into the structure-activity relationships and optimization of these derivatives will be crucial in advancing their clinical potential.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. scielo.br [scielo.br]

- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Solubility of 6-Chloroquinoxaline: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This in-depth technical guide provides a comprehensive overview of the solubility of 6-Chloroquinoxaline in various organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this guide offers a predictive framework based on established chemical principles, detailed experimental protocols for determining solubility, and a qualitative assessment to guide solvent selection.

Core Principles of Solubility: A Predictive Approach

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like."[1][2] This means that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of two nitrogen atoms in the quinoxaline ring system and the electronegative chlorine atom. This polarity suggests it will be more soluble in polar organic solvents than in nonpolar ones.

The quinoxaline core, being a bicyclic aromatic system, also contributes to its solubility characteristics, often leading to challenges in both aqueous and some organic media due to its planar and rigid structure.[3] The presence of the chlorine atom, a lipophilic substituent, may slightly enhance its solubility in less polar organic solvents compared to the parent quinoxaline molecule.

Qualitative Solubility Profile of this compound

Based on these principles and data from structurally related compounds, a qualitative solubility profile for this compound can be predicted. This information is summarized in the table below and serves as a starting point for solvent screening experiments.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can engage in dipole-dipole interactions with the polar quinoxaline ring. They are excellent solvents for a wide range of organic compounds.[4] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond acceptors with the nitrogen atoms of the quinoxaline ring. Solubility is expected to be moderate and may increase with heating.[4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can effectively solvate the this compound molecule. They are often used in extraction and purification processes for similar compounds.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall solubility in ethers is anticipated to be limited.[4] |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents can interact with the quinoxaline ring system through π-π stacking, suggesting some degree of solubility.[4] |

| Non-polar | Hexane, Heptane | Low | Due to the significant difference in polarity, this compound is expected to have very limited solubility in non-polar aliphatic hydrocarbons. These are often used as anti-solvents for crystallization.[4] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

-

Heating block or water bath (optional)

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Preparation: Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a clean, dry test tube.[5]

-

Solvent Addition: Add a small, measured volume of the selected organic solvent (e.g., 0.1 mL) to the test tube.[6]

-

Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[7]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.[8]

-

-

Incremental Solvent Addition (for semi-quantitative analysis): If the compound is not fully soluble, continue to add the solvent in small, measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid completely dissolves. Record the total volume of solvent required.

-

Effect of Temperature (Optional): If the compound has low solubility at room temperature, gently heat the mixture using a heating block or water bath to observe if solubility increases. Note any changes.

-

Confirmation of Saturation: For a more rigorous determination, a saturated solution can be prepared by adding an excess of this compound to the solvent, agitating for an extended period to ensure equilibrium, and then filtering to remove the undissolved solid. The concentration of the resulting clear solution can then be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented by the following diagram.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical predictions with systematic experimental validation, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating the pace of drug discovery and development.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry. Since its discovery, the quinoxaline scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of quinoxaline compounds, detailing the evolution of their synthesis, and highlighting key milestones that have cemented their importance in modern drug discovery.

The Genesis of Quinoxaline: The Hinsberg Synthesis

The journey of quinoxaline chemistry began in 1884 with the pioneering work of O. Hinsberg and, independently, W. Körner. They reported the first synthesis of a quinoxaline derivative through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] This fundamental reaction, now famously known as the Hinsberg quinoxaline synthesis, laid the groundwork for the entire field and remains a widely utilized method for constructing the quinoxaline core.

The classical Hinsberg synthesis involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, to form 2,3-diphenylquinoxaline.[4][5] This reaction is typically carried out by heating the reactants in a suitable solvent, such as rectified spirit (ethanol).[4][6]

Logical Relationship: The Hinsberg Quinoxaline Synthesis

Caption: The fundamental Hinsberg reaction for quinoxaline synthesis.

Evolution of Synthetic Methodologies

While the Hinsberg synthesis proved to be a robust and versatile method, the classical conditions often required high temperatures and long reaction times.[7] Over the decades, significant efforts have been dedicated to developing more efficient, milder, and environmentally friendly synthetic protocols. This has led to a vast expansion of the quinoxaline synthetic toolbox.

Modern approaches include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times from hours to minutes and often leads to improved yields.[6][8]

-

Catalysis: A wide array of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to promote the condensation reaction under milder conditions.[7][9]

-

Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol), solvent-free conditions, and recyclable catalysts aligns with the principles of sustainable chemistry.[3][6]

-

One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, has improved the overall efficiency of quinoxaline synthesis.[10]

Quantitative Comparison of Synthetic Methods

The following table summarizes and compares various methods for the synthesis of 2,3-diphenylquinoxaline, a common model compound in quinoxaline chemistry.

| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |

| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | [4][8] |

| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [8] |

| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [7] |

| Solid Acid Catalyst | TiO₂-Pr-SO₃H | Ethanol or Solvent-free | Room Temperature | 10 min | 95% | [3] |

| Lanthanide-Based Catalyst | Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temperature | 20 min | 80 - 98% | [11] |

| Ultrasonic Irradiation | p-TSA | Ethanol | Room Temperature | 8 min | 97% | [6] |

Experimental Protocols

Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol is a representative example of the classical Hinsberg synthesis.

Materials:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified Spirit (approx. 16 mL)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

To this warm solution, add a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Warm the reaction mixture in a water bath for 30 minutes.

-

After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.

-

Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline to precipitate.

-

Collect the solid product by filtration and recrystallize from aqueous ethanol to obtain the pure product.[4][5]

Modern Heterogeneous Catalyzed Synthesis of 2,3-Diphenylquinoxaline

This protocol illustrates a more modern, greener approach to quinoxaline synthesis.

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1 mmol, 0.210 g)

-

Toluene (8 mL)

-

Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[7]

The Rise of Quinoxalines in Medicinal Chemistry

The initial discovery of quinoxalines was primarily of academic interest. However, in the mid-20th century, the potent biological activities of naturally occurring quinoxaline-containing antibiotics, such as echinomycin, were unveiled.[12] Echinomycin, a bicyclic octapeptide antibiotic, was found to exert its anticancer and antimicrobial effects by bis-intercalating into DNA.[13][14] This discovery sparked a wave of research into the medicinal applications of quinoxaline derivatives.

Signaling Pathway: Mechanism of Action of Quinoxaline Antibiotics (Echinomycin)

Caption: Echinomycin inhibits transcription by binding to DNA.

Modern Quinoxaline-Based Drugs

The versatility of the quinoxaline scaffold has led to the development of a number of clinically important drugs. A notable example is Levofloxacin , a third-generation fluoroquinolone antibiotic. Although the core is a quinolone, its mechanism of action is relevant to the broader class of DNA-targeting agents. It functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.

Experimental Workflow: A Modern Approach to Quinoxaline Synthesis

Caption: A generalized workflow for modern quinoxaline synthesis.

Conclusion

From its serendipitous discovery in the late 19th century to its current status as a cornerstone of medicinal chemistry, the journey of the quinoxaline scaffold is a testament to the power of organic synthesis and the continuous quest for novel therapeutic agents. The evolution of synthetic methodologies has transformed the preparation of these compounds from a laborious process to a highly efficient and versatile endeavor. The diverse biological activities exhibited by quinoxaline derivatives, ranging from anticancer to antimicrobial, ensure that this remarkable heterocycle will continue to be a focal point of research and development in the pharmaceutical sciences for the foreseeable future.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 6. ijiset.com [ijiset.com]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. soc.chim.it [soc.chim.it]

- 10. Quinoxaline synthesis [organic-chemistry.org]

- 11. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 12. tsijournals.com [tsijournals.com]

- 13. medium.com [medium.com]

- 14. m.youtube.com [m.youtube.com]

A Theoretical Deep Dive into the Electronic Structure of 6-Chloroquinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the theoretical studies on the electronic structure of 6-chloroquinoxaline derivatives. While direct comprehensive theoretical studies on this compound are not extensively available in the reviewed literature, this document leverages detailed computational analyses of closely related derivatives, primarily 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, to provide a transferable framework for understanding the electronic properties of this important class of heterocyclic compounds. This guide adheres to best practices in scientific communication, presenting quantitative data in structured tables, detailing computational methodologies, and employing visualizations to clarify complex concepts.

Computational Methodology: A Blueprint for Electronic Structure Analysis

The theoretical investigation of the electronic structure of quinoxaline derivatives predominantly employs Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These quantum chemical calculations are instrumental in predicting molecular geometries, spectroscopic features, and electronic properties.[1]

A common and robust computational protocol involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. A widely used functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, paired with a comprehensive basis set such as 6-311++G(2d,2p).[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Spectroscopic Simulations: Following geometry optimization, vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis) are calculated. For NMR chemical shifts, the Gauge-Invariant Atomic Orbital (GIAO) method is frequently employed.[3][4]

-

Electronic Property Analysis: Key electronic descriptors are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the reactivity and kinetic stability of the molecule.[2]

Molecular Geometry and Structural Parameters

The optimized molecular geometry provides foundational information about bond lengths, bond angles, and dihedral angles. For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, DFT calculations have shown that the quinoxaline-2,3-dione fragment possesses a trigonal planar geometry.[2] The calculated bond lengths and angles are in good agreement with experimental X-ray diffraction data, validating the chosen computational model.

Table 1: Selected Optimized Geometrical Parameters for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C=O | 1.217 - 1.218 |

| C-N | 1.383 - 1.458 | |

| C=C (aromatic) | 1.385 - 1.401 | |

| C-Cl | 1.745 | |

| Bond Angle (°) | N-C=O | 125.1 - 125.2 |

| C-N-C | 120.8 - 121.2 | |

| C-C-C (aromatic) | 117.4 - 122.6 |

Data sourced from a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione using DFT at the B3LYP/6–311++G(2d, 2p) level of theory.[2]

Frontier Molecular Orbitals and Chemical Reactivity

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.[2]

For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the HOMO is primarily delocalized on the quinoxaline part, indicating that this region is susceptible to electrophilic attack.[2] The LUMO is also delocalized on the quinoxaline moiety, suggesting that nucleophilic attack is likely to occur at specific carbon atoms within this ring system.[2]

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

| Parameter | Value (eV) |

| EHOMO | -6.3996 |

| ELUMO | -1.9021 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4975 |

Calculations performed using the DFT/B3LYP/6–311++G(2d, 2p) method.[2]

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[2]

References

Methodological & Application

Applications of 6-Chloroquinoxaline in Anticancer Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its derivatives have been shown to exhibit a wide range of biological activities, including potent cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest. This document provides detailed application notes on the anticancer properties of this compound derivatives and protocols for their evaluation.

Application Notes

This compound derivatives have been investigated for their efficacy against a multitude of cancer types, functioning through diverse mechanisms of action. These compounds often serve as scaffolds for the synthesis of molecules that can selectively target key proteins and signaling pathways dysregulated in cancer.

Cytotoxic Activity

A primary application of this compound derivatives is their direct cytotoxic effect on cancer cells. Numerous studies have demonstrated that modifications on the quinoxaline ring system can lead to compounds with potent growth-inhibitory and cell-killing properties. The cytotoxic activity is typically evaluated across a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 6 | HCT-116 (Colon) | 6.18 | Doxorubicin | Not specified |

| MCF-7 (Breast) | 5.11 | Doxorubicin | Not specified | |

| Compound XVa | HCT-116 (Colon) | 4.4 | Doxorubicin | Not specified |

| MCF-7 (Breast) | 5.3 | Doxorubicin | Not specified | |

| Compound VIIIc | HCT-116 (Colon) | 2.5 | Doxorubicin | Not specified |

| MCF-7 (Breast) | 9.0 | Doxorubicin | Not specified | |

| Compound 6k | HeLa (Cervical) | 12.17 ± 0.9 | Doxorubicin | 8.87 ± 0.6 |

| HCT-116 (Colon) | 9.46 ± 0.7 | Doxorubicin | 5.57 ± 0.4 | |

| MCF-7 (Breast) | 6.93 ± 0.4 | Doxorubicin | 4.17 ± 0.2 | |

| Compound 3b | MCF-7 (Breast) | 1.85 ± 0.11 | Staurosporine | 6.77 ± 0.41 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1][2][3][4]

Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is a desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner. For instance, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to induce apoptosis in adult T-cell leukemia cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[5][6] Furthermore, DCQ treatment leads to an increase in p53 and p21 protein levels, which are crucial mediators of apoptosis.[6]

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Certain this compound derivatives have been found to interfere with the cell cycle progression of cancer cells, leading to cell cycle arrest, typically at the G2/M phase.[5] This arrest prevents the cancer cells from dividing and proliferating. For example, some quinoxaline 1,4-dioxide derivatives can induce G2/M cell cycle arrest in human colon cancer cells by inhibiting the expression of cyclin B.[5] Compound 3b, a 2-substituted-quinoxaline, was found to cause a significant shift in the cell population of MCF-7 breast cancer cells, with an increase in the S phase, indicating cell cycle disruption.[4]

Kinase Inhibition

Many signaling pathways that are crucial for cancer cell growth, survival, and proliferation are regulated by kinases. Quinoxaline derivatives have been identified as potent inhibitors of various kinases, making them attractive candidates for targeted cancer therapy.[7][8] They often act as ATP-competitive inhibitors.[1] Key kinase targets for quinoxaline-based compounds include:

-

EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers. This compound derivatives have been developed as EGFR inhibitors.[9][10]

-

PI3K/mTOR Pathway: The PI3K/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Quinoxaline derivatives have been explored as dual inhibitors of PI3K and mTOR.[11]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Quinoxaline derivatives have shown inhibitory activity against VEGFR, suggesting anti-angiogenic potential.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer applications of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a this compound derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[3]

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a this compound derivative.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the effect of a this compound derivative on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivative

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the this compound derivative as described in the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their preclinical evaluation.

Caption: Preclinical evaluation workflow for this compound derivatives.

Caption: Apoptosis induction by this compound derivatives.

Caption: G2/M cell cycle arrest induced by this compound derivatives.

Caption: Inhibition of the PI3K/mTOR signaling pathway.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneonline.com [geneonline.com]

- 8. scienmag.com [scienmag.com]

- 9. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2- a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 6-Chloroquinoxaline in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Among these, 6-chloroquinoxaline serves as a key building block in the synthesis of novel antiviral agents. Its chemical structure allows for functionalization at various positions, leading to the development of compounds with potent activity against a range of viruses, including influenza, coronaviruses, and Human Immunodeficiency Virus (HIV).[1][3][4] These derivatives often target viral-specific enzymes or proteins crucial for the viral life cycle, such as polymerases, proteases, or proteins involved in RNA binding.[5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of new antiviral candidates.

Data Presentation: Antiviral Activity of this compound Derivatives

The following table summarizes the quantitative data for various quinoxaline derivatives, highlighting their potential as antiviral agents.

| Compound ID | Derivative Class | Target Virus | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 1 | 2,3,6-trisubstituted quinoxaline | Influenza A/Udorn/72 | Fluorescence Polarization | 3.5 µM | [5] |

| 2 | 2,3,6-trisubstituted quinoxaline | Influenza A/Udorn/72 | Fluorescence Polarization | 6.2 µM | [5] |

| 3 | 6-chloro-7-fluoroquinoxaline derivative | HIV-1 (IIIB) | Cell-based | >11.78 µg/mL | [3] |

| 4 | 6-chloro-7-fluoroquinoxaline derivative | HIV-1 (IIIB) | Cell-based | >15.45 µg/mL | [3] |

| 5 | 6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione | Coronavirus | Replication Inhibition | Not specified | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-disubstituted-6-chloroquinoxalines as Influenza NS1A Protein Inhibitors

This protocol is based on the general method for synthesizing quinoxaline derivatives that have shown inhibitory activity against the influenza A non-structural protein 1 (NS1A), which is essential for viral replication.[5]

Objective: To synthesize 2,3-disubstituted-6-chloroquinoxaline derivatives.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Substituted 1,2-diketone (e.g., 1,2-di(furan-2-yl)ethane-1,2-dione)

-

Ethanol

-

Acetic acid

-

Sodium acetate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Condensation Reaction: In a round-bottom flask, dissolve 1 equivalent of 4-chloro-1,2-phenylenediamine and 1 equivalent of the desired 1,2-diketone in ethanol.

-

Reaction Conditions: Add a catalytic amount of acetic acid and sodium acetate to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,3-disubstituted-6-chloroquinoxaline derivative.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Antiviral Activity Assay - Fluorescence Polarization Assay for NS1A-dsRNA Interaction

This protocol describes an in vitro fluorescence polarization-based binding assay to evaluate the ability of synthesized quinoxaline derivatives to disrupt the interaction between the influenza A NS1A protein and double-stranded RNA (dsRNA).[5]

Objective: To determine the IC₅₀ value of a test compound for the inhibition of NS1A-dsRNA binding.

Materials:

-

Purified influenza A NS1A protein (residues 1-73)

-

Carboxyfluorescein-labeled dsRNA (FAM-dsRNA)

-

Synthesized this compound derivatives (test compounds)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, flat-bottom 96-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in assay buffer to obtain a range of concentrations. Prepare a solution of FAM-dsRNA and NS1A protein in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of NS1A protein and FAM-dsRNA to each well.

-

Compound Addition: Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (DMSO only) and wells with no protein (background).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Synthetic Pathway for 2,3,6-Trisubstituted Quinoxaline Derivatives

Caption: General synthetic route to 2,3,6-trisubstituted quinoxalines.

Logical Workflow for Antiviral Drug Discovery Using this compound

Caption: Workflow for antiviral drug discovery with this compound.

Potential Mechanism of Action: Inhibition of Viral Protein-RNA Interaction

Caption: Inhibition of viral protein-RNA binding by a quinoxaline derivative.

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anti-HIV activity of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Antibacterial Compounds from 6-Chloroquinoxaline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a versatile pharmacophore. Among these, derivatives of 6-chloroquinoxaline have shown particular promise as antibacterial agents. The presence of the chlorine atom at the 6-position can influence the electronic properties and bioavailability of the molecule, often enhancing its antimicrobial efficacy.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antibacterial compounds derived from this compound. It is intended to guide researchers in the development of novel quinoxaline-based antibacterial agents.

Mechanism of Action: Bioreductive Activation of Quinoxaline 1,4-di-N-oxides

A prominent class of antibacterial quinoxaline derivatives are the quinoxaline 1,4-di-N-oxides (QdNOs). Their mechanism of action is particularly effective in hypoxic environments, such as those found in bacterial biofilms and anaerobic infections. The antibacterial activity of QdNOs is initiated by a bioreductive activation process.[1]